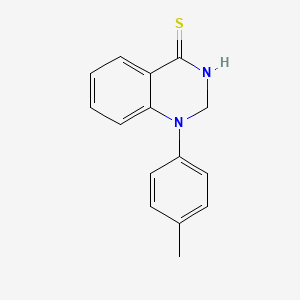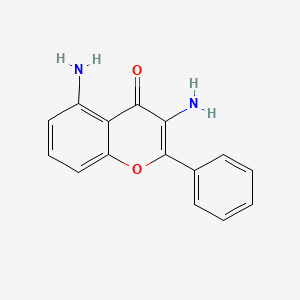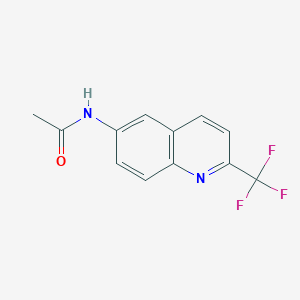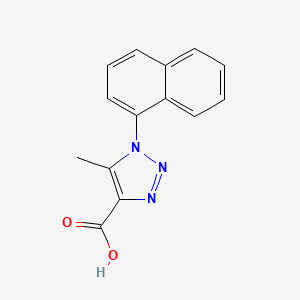
1-(4-Methylphenyl)-2,3-dihydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of o-aminobenzamides with isothiocyanates. One common method includes the reaction of o-aminobenzamide with p-tolyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The p-tolyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4-dione: Lacks the thione group but has similar structural features.
1-(p-Tolyl)-2,3-dihydroquinazoline: Lacks the thione group but has the p-tolyl group.
Quinazoline-4-thione: Lacks the p-tolyl group but has the thione functionality.
Uniqueness
1-(p-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the combination of the p-tolyl group and the thione functionality. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90070-90-9 |
|---|---|
Formule moléculaire |
C15H14N2S |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
Clé InChI |
SKYKIKZUELHHNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)



![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)
